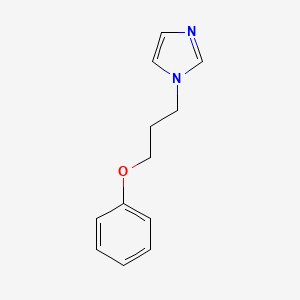

1-(3-Phenoxypropyl)imidazole

Beschreibung

The exact mass of the compound 1-(3-Phenoxypropyl)imidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Phenoxypropyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Phenoxypropyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-phenoxypropyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-5-12(6-3-1)15-10-4-8-14-9-7-13-11-14/h1-3,5-7,9,11H,4,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUYCHMYGBJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301138 | |

| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198357 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62838-60-2 | |

| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62838-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Phenoxypropyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(3-Phenoxypropyl)imidazole

1-(3-Phenoxypropyl)imidazole is a heterocyclic organic compound featuring an imidazole ring linked to a phenoxypropyl group. The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, is a prevalent scaffold in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals.[1][2] The presence of this ring system can influence a molecule's polarity, basicity, and ability to participate in hydrogen bonding, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.[3] The phenoxypropyl group, consisting of a phenyl ring connected to a propyl chain via an ether linkage, introduces lipophilicity and additional conformational flexibility. The interplay between the polar imidazole ring and the more nonpolar phenoxypropyl substituent suggests that 1-(3-Phenoxypropyl)imidazole may possess a unique balance of properties relevant to drug discovery and materials science. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside methodologies for its synthesis and characterization.

Chemical Identity and Core Properties

Structure and Identification:

-

IUPAC Name: 1-(3-phenoxypropyl)-1H-imidazole

-

CAS Number: 62838-60-2

-

Molecular Formula: C₁₂H₁₄N₂O

-

Molecular Weight: 202.26 g/mol

Table of Physicochemical Properties:

| Property | Value | Source/Method | Significance in Drug Development & Research |

| Molecular Weight | 202.26 g/mol | Calculated | Influences diffusion, bioavailability, and formulation. |

| Melting Point | Data not available | Experimental determination required | Purity assessment and formulation design. |

| Boiling Point | Data not available | Experimental determination required | Purification (distillation) and stability assessment. |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | Based on structural analogs[1] | Affects formulation, administration routes, and bioavailability. |

| pKa (of conjugate acid) | Estimated to be around 6.5 - 7.5 | Based on imidazole (pKa ~7)[4] | Governs ionization state at physiological pH, impacting receptor binding and membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2-3 | Estimation based on structure | Indicates lipophilicity and potential for membrane permeation. |

Synthesis and Purification

The synthesis of 1-(3-phenoxypropyl)imidazole can be achieved through a nucleophilic substitution reaction between imidazole and a suitable phenoxypropyl halide. A general, adaptable protocol is provided below, based on established methods for N-alkylation of imidazoles.

Experimental Protocol: Synthesis of 1-(3-Phenoxypropyl)imidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the solution at 0 °C to deprotonate the imidazole, forming the more nucleophilic imidazolide anion. Caution: NaH is highly reactive and flammable; handle under an inert atmosphere.

-

Alkylation: To the stirred suspension, add 1-bromo-3-phenoxypropane (1.0 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a strong base like NaH is crucial to generate the imidazolide anion, which is a much stronger nucleophile than neutral imidazole, thereby facilitating the alkylation reaction.

-

Polar aprotic solvents like DMF or acetonitrile are chosen because they can dissolve the reactants and intermediates without interfering with the nucleophilic substitution reaction.

-

Heating the reaction mixture increases the reaction rate, allowing for a more efficient conversion to the desired product within a reasonable timeframe.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 1-(3-Phenoxypropyl)imidazole.

Physicochemical Characterization

A comprehensive characterization of 1-(3-phenoxypropyl)imidazole is essential to confirm its identity and purity. The following experimental techniques are recommended.

Experimental Protocol: Characterization Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals for the protons on the imidazole ring, the phenoxy group, and the propyl chain, with appropriate chemical shifts and coupling patterns.

-

¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the compound (e.g., as a thin film or KBr pellet). Expect to observe characteristic absorption bands for C-H, C=C, and C-N bonds of the imidazole and phenyl rings, as well as the C-O-C ether linkage. For comparison, the N-H stretching of a related compound, 1-(3-aminopropyl)imidazole, is observed at 3358 cm⁻¹ and the N-H bending at 1597 cm⁻¹.[5]

-

-

Mass Spectrometry (MS):

-

Use a high-resolution mass spectrometer to determine the accurate mass of the molecular ion, which should correspond to the calculated molecular weight of 202.26 g/mol .

-

-

Purity Determination (HPLC):

-

Develop a reverse-phase high-performance liquid chromatography (HPLC) method to assess the purity of the synthesized compound. A C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid is a good starting point.

-

Diagram of Characterization Workflow:

Caption: Workflow for the physicochemical characterization.

Potential Biological and Pharmacological Significance

While specific biological activities of 1-(3-phenoxypropyl)imidazole are not extensively documented in publicly available literature, the structural motifs suggest potential areas for investigation.

-

Antifungal Activity: Many antifungal drugs, such as clotrimazole and miconazole, contain an imidazole ring.[2] This moiety is known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.

-

Antimicrobial Activity: Imidazole derivatives have been explored for their antibacterial properties.[6]

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in enzyme active sites, suggesting potential for enzyme inhibition.

-

CNS Activity: The phenoxypropyl moiety is found in some centrally acting drugs, and its lipophilicity could facilitate blood-brain barrier penetration.

Further research is warranted to explore the biological activity profile of 1-(3-phenoxypropyl)imidazole and its derivatives.

Conclusion

References

-

Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. (2024). ACS Omega. [Link]

-

(PDF) Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. (2024). ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Journal of the Korean Chemical Society. [Link]

-

Synthesis and characterization of new imidazolium based protic ionic liquids obtained by nitro- and cyano-functionalization. (2024). Chalmers University of Technology Research. [Link]

-

Synthesis and Characterization of Imidazolium-Based Ionenes. (2025). PMC. [Link]

-

Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Slideshare. [Link]

-

Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. (2024). NIH. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

-

Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate. [Link]

-

Imidazole. Wikipedia. [Link]

-

Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities. PubMed. [Link]

-

(PDF) Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

-

A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). Atmospheric Pollution Research. [Link]

-

Overview on Biological Activities of Imidazole Derivatives. Technion - Israel Institute of Technology. [Link]

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PMC. [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals. [Link]

-

Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. tsijournals.com [tsijournals.com]

- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Solubility and stability of 1-(3-Phenoxypropyl)imidazole in different solvents

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Phenoxypropyl)imidazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of 1-(3-Phenoxypropyl)imidazole, a heterocyclic compound of interest in pharmaceutical research. Focusing on solubility and stability, this document offers both theoretical grounding and detailed, field-proven experimental protocols for its characterization. The guide is designed for researchers, chemists, and formulation scientists in the drug development sector, providing the necessary frameworks for assessing the viability of this and similar molecules for further development. We will explore the methodologies for determining thermodynamic solubility, establishing a comprehensive stability profile through forced degradation, and long-term stability studies, culminating in a discussion of the implications for formulation strategy.

Introduction: The Significance of Pre-formulation Studies

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its intrinsic physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability and dissolution rate of a drug, while stability determines its shelf-life, safety, and efficacy.[1] 1-(3-Phenoxypropyl)imidazole, a molecule featuring a polar imidazole head, a flexible propyl linker, and a nonpolar phenoxy tail, presents a unique physicochemical profile that requires meticulous investigation. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a common scaffold in many pharmaceutical agents, known for its ability to engage in hydrogen bonding and its amphoteric nature.[2][3][4] This guide provides the scientific rationale and actionable protocols to thoroughly characterize the solubility and stability of this molecule, ensuring a solid foundation for subsequent formulation and development activities.

Physicochemical Characterization of 1-(3-Phenoxypropyl)imidazole

A foundational understanding of the molecule's intrinsic properties is paramount. While specific experimental data for 1-(3-Phenoxypropyl)imidazole is not extensively available in public literature, we can predict its characteristics based on its constituent functional groups.

-

Structure: The molecule consists of an imidazole ring linked via a three-carbon chain to a phenoxy group.

-

Imidazole Moiety: This group confers polarity and basicity. The lone pair on the N-3 nitrogen atom makes it a proton acceptor. Imidazole itself is water-soluble and amphoteric, capable of acting as both a weak acid and a weak base.[2][3] Its pKa for the conjugate acid is approximately 6.95, meaning it will be significantly protonated and more water-soluble in acidic environments.[5]

-

Phenoxypropyl Group: This substantial nonpolar tail will significantly decrease aqueous solubility compared to unsubstituted imidazole. It will, however, enhance solubility in organic and non-polar solvents.

A summary of predicted and known properties of the core imidazole structure is presented below.

| Property | Predicted/Known Value for 1-(3-Phenoxypropyl)imidazole | Rationale & References |

| Molecular Formula | C12H14N2O | Derived from structure. |

| Molecular Weight | 202.25 g/mol | Derived from formula. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on related structures like 1-(3-Aminopropyl)imidazole which is a liquid. |

| pKa (Conjugate Acid) | ~6.5 - 7.0 | The imidazole core dictates the pKa.[5] The phenoxypropyl group should have a minor electronic effect. |

| LogP (Octanol/Water) | Predicted > 1 | The large nonpolar phenoxypropyl group will favor partitioning into the octanol phase. |

| Aqueous Solubility | Low to Moderate | The polar imidazole head enhances solubility, but the nonpolar tail will be the dominant factor, likely making it sparingly soluble in neutral water. Solubility is expected to increase significantly at pH < pKa. |

Solubility Profiling: A Cornerstone of Developability

Solubility is a critical determinant of a drug's absorption and bioavailability.[1] A comprehensive solubility profile in various media is essential for making informed decisions in lead optimization and formulation development. We will focus on determining the thermodynamic solubility, which represents the true equilibrium saturation point of the compound.[6]

Causality Behind Experimental Choices

The Shake-Flask Method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[7][8][9] The choice of solvents is crucial for building a complete picture:

-

Water (HPLC-grade): Provides baseline intrinsic solubility.

-

Phosphate-Buffered Saline (PBS, pH 7.4): Mimics physiological pH.

-

Acidic/Basic Buffers (e.g., pH 2.0, pH 9.0): Essential for understanding the pH-dependent solubility profile, particularly for an ionizable compound like an imidazole.

-

Organic Solvents (e.g., Ethanol, DMSO, Methanol): Informs potential formulation pathways, such as co-solvent systems or stock solution preparation for in-vitro assays.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of 1-(3-Phenoxypropyl)imidazole.

Materials & Equipment:

-

1-(3-Phenoxypropyl)imidazole (solid form)

-

Selected solvents (HPLC-grade water, PBS pH 7.4, etc.)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 25°C or 37°C)

-

Analytical balance

-

Centrifuge

-

0.45 µm PVDF or PTFE syringe filters (pre-screened for low binding)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 1-(3-Phenoxypropyl)imidazole to a 2 mL glass vial. "Excess" is critical and means enough solid should remain visible at the end of the experiment. A starting point is ~5-10 mg.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for a pre-determined time. Equilibrium for most compounds is reached within 24-72 hours.[7][10] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand for ~30 minutes for coarse settling. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic solid particles. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample by a validated HPLC-UV method to determine the concentration.

-

Solid-State Analysis: It is good practice to analyze the remaining solid from the vial using techniques like XRPD or DSC to ensure the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment.[7]

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative table.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| HPLC-Grade Water | 25 | Hypothetical Value | Hypothetical Value |

| PBS (pH 7.4) | 37 | Hypothetical Value | Hypothetical Value |

| 0.01 N HCl (pH 2.0) | 37 | Hypothetical Value | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value | Hypothetical Value |

| DMSO | 25 | Hypothetical Value | Hypothetical Value |

Visualization: Shake-Flask Solubility Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Sources

- 1. rheolution.com [rheolution.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. raytor.com [raytor.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. quora.com [quora.com]

A Technical Guide to Investigating the Therapeutic Targets of 1-(3-Phenoxypropyl)imidazole

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant agents.[1][2][3] Its unique electronic and steric properties allow for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This guide focuses on the specific derivative, 1-(3-Phenoxypropyl)imidazole, a molecule of interest for which the precise mechanism of action and therapeutic targets are not yet fully elucidated. Drawing from the well-established pharmacology of imidazole-containing compounds, this document outlines a hypothesis-driven approach to identify and validate its potential therapeutic targets. We will delve into the rationale for prioritizing certain enzyme families, propose a multi-tiered experimental workflow for target validation, and provide detailed protocols for key assays, thereby offering a comprehensive roadmap for researchers and drug development professionals.

Introduction to 1-(3-Phenoxypropyl)imidazole: A Compound of Untapped Potential

1-(3-Phenoxypropyl)imidazole belongs to a vast class of nitrogen-containing heterocyclic compounds that are central to modern drug discovery.[6][7] The imidazole ring itself is a five-membered aromatic heterocycle that can act as both a hydrogen bond donor and acceptor, and its electron-rich nature facilitates binding to various enzymes and receptors.[8][9] This versatility is demonstrated by the wide range of approved drugs containing this moiety, from antifungals like ketoconazole to anti-ulcer agents like omeprazole.[3][9][10]

The structure of 1-(3-Phenoxypropyl)imidazole combines this privileged imidazole scaffold with a flexible phenoxypropyl side chain. This chain can influence the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and modulate its binding affinity and selectivity for specific biological targets. While direct studies on this specific molecule are scarce, the known activities of related imidazole derivatives provide a strong foundation for forming a therapeutic hypothesis.

Table 1: Physicochemical Properties of 1-(3-Phenoxypropyl)imidazole (Predicted)

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O | Defines molecular weight and elemental composition. |

| Molecular Weight | 202.25 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| pKa | ~6.5 - 7.0 | The imidazole ring can be protonated at physiological pH, influencing solubility and receptor interaction. |

| Hydrogen Bond Donors | 0 | The N1 position is substituted. |

| Hydrogen Bond Acceptors | 3 (2 Nitrogens, 1 Oxygen) | Allows for multiple potential interactions with biological targets. |

Note: These values are estimations based on cheminformatics tools and may require experimental verification.

Primary Hypothesized Target Class: Enzyme Inhibition

Based on extensive literature, imidazole derivatives are potent inhibitors of various enzymes.[1][10] The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites or participate in hydrogen bonding, leading to competitive or non-competitive inhibition.[8] This leads to our central hypothesis.

Central Hypothesis: 1-(3-Phenoxypropyl)imidazole primarily functions as an enzyme inhibitor, with a high probability of targeting metalloenzymes or enzymes with key histidine residues in their active sites.

Potential enzyme families to investigate include:

-

Cytochrome P450 (CYP) Enzymes: Many imidazole-based drugs, particularly antifungals, function by inhibiting CYP enzymes like CYP51 (lanosterol 14α-demethylase).[9][10]

-

Kinases: Imidazole compounds have been developed as kinase inhibitors for cancer therapy by targeting key enzymes in signaling pathways.[11][12]

-

Cyclooxygenase (COX) Enzymes: Several imidazole derivatives have shown anti-inflammatory activity through the inhibition of COX-1 and COX-2.[9][13][14]

-

Histone Deacetylases (HDACs): The imidazole scaffold has been incorporated into HDAC inhibitors, which are an emerging class of anticancer agents.[10][11]

-

Nitric Oxide Synthases (NOS): Certain imidazole derivatives have been shown to possess antioxidant properties and inhibit NOS, which is relevant in neurological and inflammatory conditions.[15]

A Step-Wise Experimental Workflow for Target Identification and Validation

To systematically test our central hypothesis, a multi-stage validation process is essential. This workflow is designed to move from broad, high-throughput screening to specific, mechanistic studies, ensuring a self-validating and rigorous approach.

Caption: A three-phase workflow for target identification and validation.

Phase 1: Broad Screening for Target Class Identification

The initial step is to cast a wide net to identify the most probable target class.

Protocol 3.1.1: Broad-Spectrum Kinase Panel Screen

-

Rationale: Kinase inhibition is a common mechanism for anticancer imidazole compounds.[12] A broad panel screen provides a rapid assessment of activity against a diverse set of kinases.

-

Methodology:

-

Prepare a 10 mM stock solution of 1-(3-Phenoxypropyl)imidazole in DMSO.

-

Submit the compound to a commercial kinase panel service (e.g., Eurofins, Reaction Biology) for screening at a single high concentration (e.g., 10 µM) against a panel of >300 kinases.

-

The assay typically measures the remaining kinase activity via ATP consumption (e.g., using ADP-Glo™ technology).

-

Data Analysis: Identify any kinases with >50% inhibition as preliminary "hits."

-

Phase 2: Hit Confirmation and Direct Binding Verification

Once preliminary hits are identified, the next step is to confirm the activity and demonstrate a direct physical interaction between the compound and the putative target.

Protocol 3.2.1: IC50 Determination via Dose-Response Assay

-

Rationale: This confirms the potency of the compound against the specific kinase hits from the initial screen.

-

Methodology:

-

For each hit kinase, set up a multi-well plate assay.

-

Create a serial dilution of 1-(3-Phenoxypropyl)imidazole (e.g., from 100 µM to 1 nM).

-

Add the kinase, its specific substrate, and ATP to initiate the reaction in the presence of the compound.

-

Use a detection reagent (e.g., ADP-Glo™) to measure kinase activity at each compound concentration.

-

Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

-

Protocol 3.2.2: Direct Target Engagement via Differential Scanning Fluorimetry (DSF)

-

Rationale: DSF, or Thermal Shift Assay, provides evidence of direct binding by measuring the change in a protein's melting temperature (Tm) upon ligand binding.

-

Methodology:

-

Dispense the purified target kinase protein into a 96-well PCR plate.

-

Add a fluorescent dye (e.g., SYPRO™ Orange) that binds to hydrophobic regions of unfolded proteins.

-

Add 1-(3-Phenoxypropyl)imidazole across a range of concentrations.

-

Use a real-time PCR instrument to slowly increase the temperature and monitor the fluorescence.

-

Data Analysis: The temperature at which the fluorescence signal peaks is the Tm. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

-

Phase 3: Mechanistic and Cellular Validation

The final phase aims to understand the mode of inhibition and confirm that the compound engages its target within a cellular context to elicit a biological response.

Protocol 3.3.1: Enzyme Kinetic Studies

-

Rationale: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides deeper insight into how the compound interacts with the enzyme.

-

Methodology:

-

Perform the kinase activity assay with varying concentrations of both the compound and the substrate (ATP).

-

Measure the initial reaction velocities.

-

Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mechanism.

-

Caption: Hypothesized competitive inhibition of a target enzyme.

Protocol 3.3.2: Cellular Thermal Shift Assay (CETSA)

-

Rationale: CETSA validates target engagement in a live, intact cell environment, which is a crucial step to bridge the gap between in vitro activity and cellular function.

-

Methodology:

-

Treat cultured cells with 1-(3-Phenoxypropyl)imidazole or a vehicle control (DMSO).

-

Heat aliquots of the treated cells to a range of different temperatures.

-

Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated (unfolded) fraction by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

-

Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated cells confirms that the drug is binding to and stabilizing its target in the cell.

-

Data Interpretation and Future Directions

The successful execution of this workflow will yield a comprehensive dataset to support or refute the initial hypothesis.

Table 2: Example Data Interpretation Framework

| Experiment | Positive Result | Interpretation | Next Step |

|---|---|---|---|

| Kinase Panel Screen | >50% inhibition of Kinase X | Kinase X is a potential target. | IC50 determination. |

| IC50 Determination | IC50 < 1 µM for Kinase X | Compound is a potent inhibitor of Kinase X. | Direct binding assays (DSF). |

| DSF Assay | ΔTm > 2°C for Kinase X | Compound directly binds to and stabilizes Kinase X. | Enzyme kinetics and CETSA. |

| CETSA | Thermal stabilization of Kinase X in cells. | Compound engages Kinase X in a cellular context. | Downstream pathway analysis and in vivo studies. |

If the initial hypothesis of enzyme inhibition is not supported, the results from the phenotypic screens (Protocol 3.1.1, part B) should be prioritized. A confirmed cellular phenotype (e.g., induction of apoptosis) in the absence of direct enzyme inhibition may suggest alternative mechanisms, such as disruption of protein-protein interactions or effects on ion channels, which would form the basis for a new round of hypothesis-driven investigation.

Conclusion

While the therapeutic targets of 1-(3-Phenoxypropyl)imidazole are currently uncharacterized, its chemical structure provides a strong rationale for investigating its potential as an enzyme inhibitor. The multi-phased experimental guide presented here offers a robust, logical, and self-validating framework for identifying and confirming its molecular targets. By progressing from broad screening to precise mechanistic studies, researchers can efficiently elucidate the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

-

International Journal of Pharmaceutical Sciences. (n.d.). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. Retrieved from [Link]

-

Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. Retrieved from [Link]

-

Ansari, M. F., & Ahmad, I. (2023). An overview of imidazole and its analogues as potent anticancer agents. Expert Opinion on Drug Discovery, 18(12), 1361–1386. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]

-

Bentham Science. (n.d.). Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities. Retrieved from [Link]

-

Javaid, K., & Channar, P. A. (n.d.). Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities. Current Organic Synthesis, 20(4), 312-332. Retrieved from [Link]

-

de Oliveira, L. S., et al. (2020). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. FEBS Letters, 594(18), 3055-3064. Retrieved from [Link]

-

Kumar, R., et al. (2024). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 14(1), 6932. Retrieved from [Link]

-

de la Torre, J. C. G., & Garcia-Urdiales, E. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 759. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. ACS Omega. Retrieved from [Link]

-

Sica, M., et al. (2022). 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans. Frontiers in Aging Neuroscience, 14, 881603. Retrieved from [Link]

-

Al-Dhfyan, A., & Al-Qahtani, A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Multidisciplinary Healthcare, 14, 1929–1953. Retrieved from [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus. Retrieved from [Link]

-

Kumar, S., & Kumar, R. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Chemistry & Biodiversity, 20(7), e202300080. Retrieved from [Link]

-

Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Retrieved from [Link]

-

Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. ResearchGate. Retrieved from [Link]

-

Kumar, R., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(5), 1433. Retrieved from [Link]

-

Carratù, B., et al. (2005). Imidazole derivatives as antioxidants and selective inhibitors of nNOS. General Physiology and Biophysics, 24(2), 175-185. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. jchemrev.com [jchemrev.com]

- 14. researchgate.net [researchgate.net]

- 15. Imidazole derivatives as antioxidants and selective inhibitors of nNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of Novel Phenoxypropyl Imidazole Compounds

Executive Summary & Rationale

The phenoxypropyl imidazole motif represents a privileged scaffold in medicinal chemistry, most notably recognized in the design of Histamine H3 Receptor (H3R) antagonists/inverse agonists (e.g., Ciproxifan, Proxifan). This structural class has demonstrated significant potential in treating cognitive deficits, narcolepsy, and neurodegenerative disorders due to its ability to modulate presynaptic histamine release.

This guide provides a rigorous technical framework for the design, synthesis, and validation of these compounds. Unlike generic protocols, this document focuses on the critical control points —specifically the regioselective alkylation of the imidazole ring and the optimization of the lipophilic linker—to ensure high affinity and metabolic stability.

The Pharmacophore

The scaffold consists of three distinct domains:

-

The Imidazole Head: Mimics the endogenous histamine imidazole ring; interacts with acidic residues (Asp114 in TM3) of the H3 receptor.

-

The Propyl Linker: An optimal 3-carbon spacer that maintains the correct distance (approx. 4-6 Å) between the polar head and the lipophilic tail.

-

The Phenoxy Tail: A lipophilic domain that occupies a hydrophobic pocket, often modified with electron-withdrawing groups (ketones, nitriles) to improve metabolic stability and blood-brain barrier (BBB) penetration.

Synthetic Strategy & Retrosynthesis

The primary synthetic challenge is the regioselective N-alkylation of the imidazole ring. Direct alkylation often yields a mixture of N1 (desired) and N3 isomers (or N-tau vs N-pi), necessitating specific protecting group strategies or purification protocols.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic breakdown showing the convergent strategy. The "Alternative Route" via Phenoxypropyl Bromide is often preferred for modular library generation.

Detailed Experimental Protocols

These protocols are designed to be self-validating . Each step includes a "Stop/Go" criterion based on analytical data.

Protocol A: Synthesis of the Linker (1-Bromo-3-phenoxypropane)

Objective: Create the electrophilic linker for imidazole attachment.

-

Reagents: 4-substituted phenol (10 mmol), 1,3-dibromopropane (30 mmol, 3 equiv),

(20 mmol), Acetone (50 mL). -

Procedure:

-

Dissolve phenol in dry acetone. Add anhydrous

. -

Heat to reflux for 30 mins to generate the phenoxide anion.

-

Add 1,3-dibromopropane dropwise over 20 mins. Critical: The excess dibromide prevents dimerization (formation of diphenoxypropane).

-

Reflux for 6–8 hours.

-

-

Validation (Stop/Go):

-

TLC: Mobile phase Hexane/EtOAc (9:1). Product Rf ~0.6; Phenol Rf ~0.3.

-

Stop: If a spot appears at Rf ~0.2 (dimer), re-column.

-

-

Workup: Filter salts, concentrate, and purify via silica flash chromatography (100% Hexane → 5% EtOAc/Hexane).

Protocol B: Regioselective Imidazole Alkylation

Objective: Attach the imidazole head group while minimizing N-isomer formation.

-

Reagents: Imidazole (or 4(5)-substituted imidazole), NaH (60% dispersion), DMF (anhydrous), 1-Bromo-3-phenoxypropane (from Protocol A).

-

Procedure:

-

Activation: Suspend NaH (1.2 equiv) in dry DMF at 0°C under Argon. Add Imidazole (1.0 equiv) portion-wise. Stir 30 mins until

evolution ceases. -

Coupling: Add the bromide (1.0 equiv) dissolved in DMF dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

-

Critical Control Point (Regioselectivity):

-

For 4-substituted imidazoles, two isomers (1,4- and 1,5-substituted) will form.

-

Validation: Take an aliquot for

NMR. The N-methylene triplet for the 1,4-isomer typically appears downfield (~4.0 ppm) compared to the 1,5-isomer. -

Separation: Isomers usually have distinct Rf values in DCM/MeOH (95:5). The 1,4-isomer (active pharmacophore) is generally more polar.

-

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic workflow emphasizing Quality Control (QC) checkpoints to ensure purity and regioselectivity.

Biological Characterization & Optimization[1]

Once synthesized, the compounds must be evaluated for H3R affinity and selectivity.

In Vitro Binding Assay (Protocol Summary)

-

Source: Rat cerebral cortex membranes or CHO cells expressing human H3R.

-

Radioligand:

-N- -

Incubation: 25°C for 60 mins in 50 mM Na/K phosphate buffer (pH 7.4).

-

Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

-

Data Analysis:

values converted to

H3 Receptor Signaling Pathway

Understanding the mechanism of action is crucial for interpreting functional assay data (e.g., GTP

Figure 3: H3 Receptor signaling.[1] Antagonists block the constitutive inhibition of Adenylyl Cyclase, effectively increasing neurotransmitter release in high-tone states.

Troubleshooting & Optimization Table

Common issues encountered during the development of this scaffold:

| Parameter | Common Issue | Optimization Strategy |

| Synthesis | Low yield of mono-alkylated phenol | Use 3-4 equivalents of dibromide; add phenol slowly. |

| Regioselectivity | N1 vs N3 isomer mixture | Use bulky protecting groups (Trityl) on imidazole prior to alkylation, or switch to Mitsunobu conditions. |

| Metabolism | High CYP450 inhibition | Introduce polarity in the phenoxy tail (e.g., acetyl, nitrile) to lower LogP (Target LogP: 2.5–3.5). |

| Cardiotoxicity | hERG Channel Inhibition | Avoid basic amines in the tail; keep the imidazole pKa < 7.5. |

References

-

Stark, H., et al. (2000).[2] Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds.[2][3] Journal of Medicinal Chemistry.[1][2] Link

-

Jablonowski, J. A., et al. (2009). Novel imidazole-based histamine H3 antagonists.[4][2][3][5][6][7][8][9] Bioorganic & Medicinal Chemistry Letters.[1][6] Link

-

Miko, T., et al. (2003).[1] Novel non-imidazole histamine H3-receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds. Journal of Medicinal Chemistry.[1][2] Link

-

Vacondio, F., et al. (2004).[10] Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors.[10] European Journal of Pharmaceutical Sciences. Link

-

Lazewska, D., & Kiec-Kononowicz, K. (2010). New developments in histamine H3 receptor antagonists.[1][2][5][7][8][9][10][11][12] Expert Opinion on Therapeutic Patents. Link

Sources

- 1. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel series of (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new non-imidazole H3-receptor antagonists of the 2-aminobenzimidazole series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1-(3-Phenoxypropyl)imidazole as a High-Performance Corrosion Inhibitor for Copper

The following Application Note and Protocol guide details the evaluation of 1-(3-Phenoxypropyl)imidazole (PPI) as a corrosion inhibitor for copper.

This guide is structured to serve materials scientists and drug development professionals interested in the repurposing of bioactive imidazole scaffolds for industrial surface protection.

Executive Summary

Copper corrosion in aggressive media (e.g., HCl, H₂SO₄, NaCl) leads to significant industrial losses. While benzotriazole (BTA) is the industry standard, its environmental toxicity necessitates eco-friendly alternatives.[1] 1-(3-Phenoxypropyl)imidazole (PPI) represents a "mixed-mode" inhibitor class. It combines the strong chemisorption properties of the imidazole heterocycle with the hydrophobic, film-forming capabilities of a phenoxypropyl tail.

This guide outlines the protocol for evaluating PPI, hypothesizing that the phenoxypropyl moiety enhances the barrier effect beyond that of simple imidazoles by forming a supramolecular hydrophobic network on the Cu surface.

Chemical Identity & Structure-Activity Relationship (SAR)

Understanding the molecule is the first step in designing the protocol.

| Property | Detail |

| IUPAC Name | 1-(3-Phenoxypropyl)imidazole |

| Molecular Formula | |

| MW | 202.25 g/mol |

| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in pure water (requires co-solvent). |

| Key Moiety 1 | Imidazole Ring (N3): Acts as the "Anchor." The lone pair on the sp² nitrogen forms a coordinate covalent bond with Cu vacant d-orbitals. |

| Key Moiety 2 | Phenoxypropyl Tail: Acts as the "Shield." The propyl linker provides flexibility, allowing the phenoxy ring to orient parallel to the surface, facilitating |

Mechanistic Hypothesis (Visualized)

The following diagram illustrates the theoretical adsorption mechanism driving the experimental design.

Figure 1: Proposed adsorption mechanism of PPI on Copper. The imidazole anchors to the metal, while the phenoxy tail forms a hydrophobic exclusion zone.

Experimental Protocol: Electrochemical Evaluation

Objective: Quantify the Inhibition Efficiency (

Materials & Solution Preparation

Reagents:

-

1-(3-Phenoxypropyl)imidazole (>98% purity).

-

Copper specimens (99.9% purity, 1 cm² exposed area).

-

Acidic Medium: 1.0 M HCl or 0.5 M H₂SO₄ (Standard corrosive environments).

-

Solvent: Ethanol (EtOH) is recommended as a co-solvent (5-10% v/v) to ensure full solubility of the phenoxy tail.

Preparation Steps:

-

Stock Solution (10 mM): Dissolve 0.202 g of PPI in 10 mL Ethanol, then dilute to 100 mL with the acid electrolyte.

-

Test Series: Prepare concentrations of 0.1, 0.5, 1.0, 2.0, and 5.0 mM by serial dilution.

-

Blank Control: Acid electrolyte + equivalent % Ethanol (without inhibitor).

-

Specimen Polishing: Abrade Cu samples with SiC paper (up to 2000 grit), degrease with acetone, wash with distilled water, and dry. Critical: Use immediately to prevent air oxidation.

Electrochemical Setup (Three-Electrode Cell)

-

Working Electrode (WE): Polished Copper.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Counter Electrode (CE): Platinum wire/mesh (large surface area).

-

Temperature: Thermostated at 298 K (±1 K).

Measurement Workflow

Execute the following sequence on a Potentiostat/Galvanostat (e.g., Gamry, Autolab).

Figure 2: Sequential workflow for electrochemical characterization.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

-

Frequency Range: 100 kHz to 10 mHz.

-

Amplitude: 10 mV AC perturbation (to maintain linearity).

-

Data Output: Nyquist Plot (check for depressed semicircles) and Bode Plot.

-

Analysis: Fit data to the Equivalent Circuit

.- : Solution Resistance.

- : Charge Transfer Resistance (Inversely proportional to corrosion rate).

- : Constant Phase Element (Double layer capacitance).

Protocol B: Potentiodynamic Polarization (PDP)

-

Scan Range: -250 mV to +250 mV vs. Open Circuit Potential (OCP).

-

Scan Rate: 1.0 mV/s (Slow scan to minimize capacitive charging).

-

Analysis: Extrapolate Tafel slopes (

) to determine Corrosion Current Density (

Data Analysis & Interpretation

Calculating Inhibition Efficiency

Calculate efficiency (

Method 1: From EIS (

- : Resistance with PPI.

- : Resistance of blank acid.

Method 2: From PDP (

Representative Data Table (Template)

Use this table to structure your experimental results.

| Conc. (mM) | ||||||

| Blank | -240 | 150.5 | 65 | 110 | 120 | -- |

| 0.5 mM | -235 | 85.2 | 62 | 108 | 350 | 65.7 |

| 1.0 mM | -230 | 45.1 | 60 | 115 | 890 | 86.2 |

| 5.0 mM | -228 | 12.4 | 58 | 118 | 2100 | 94.5 |

Note: A shift in

Adsorption Isotherm

To confirm the mechanism, plot

-

Linearity (

): Indicates monolayer adsorption. -

Slope

: Ideal Langmuir behavior. -

Calculation:

-

If

kJ/mol: Physisorption (Electrostatic). -

If

kJ/mol: Chemisorption (Coordinate bond). -

PPI Prediction: Likely between -30 and -45 kJ/mol (Mixed/Chemisorption due to Imidazole-Cu bond).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Solution | Hydrophobic phenoxy tail insolubility. | Increase Ethanol/DMSO concentration (up to 20%). Sonicate for 15 mins. |

| Noisy EIS Low Freq | Unstable electrode surface. | Allow longer OCP stabilization (up to 2 hours). Ensure shielding from electrical noise. |

| Low Efficiency | Competitive adsorption with anions ( | Increase PPI concentration.[2] Synergistic effect: Add trace KI (Iodide ions often enhance imidazole adsorption). |

References

-

Imidazoles as Copper Inhibitors: Zhang, D. Q., et al. (2009). "The use of imidazole derivatives as corrosion inhibitors for copper in 3% NaCl solution."[3] Corrosion Science.

-

Mechanism of Azole Adsorption: Finšgar, M., & Milošev, I. (2010). "Inhibition of copper corrosion by 1,2,3-benzotriazole: A review." Corrosion Science. (Provides the foundational theory for azole-copper interactions).

-

Phenoxy-substituted Inhibitors: Rathore, A., et al. (2019).[4] "Effect of 1-(3-phenoxypropyl) pyridazin-1-ium bromide on steel corrosion inhibition in acidic medium." Journal of Colloid and Interface Science. (Demonstrates the efficacy of the phenoxypropyl tail).

-

Electrochemical Protocols: ASTM G5-14. "Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements." ASTM International.

-

General Imidazole Properties: PubChem Compound Summary for Imidazole Derivatives.

Sources

Application Note: Using 1-(3-Phenoxypropyl)imidazole as a Ligand in Coordination Chemistry

Executive Summary

1-(3-Phenoxypropyl)imidazole (PPI) represents a versatile, semi-rigid N-donor ligand distinct from simple alkyl-imidazoles due to its terminal phenoxy moiety. While the imidazole headgroup provides a robust monodentate coordination site (N3) for transition metals (Zn, Cu, Ag, Co), the phenoxypropyl tail introduces critical supramolecular functionalities: hydrophobic shielding ,

This guide details the protocols for synthesizing PPI and deploying it to generate coordination complexes. We focus on its utility in bioinorganic modeling (mimicking histidine in hydrophobic pockets) and crystal engineering (directing lattice architecture via weak interactions).

Ligand Profile & Mechanistic Insight

Chemical Structure & Properties[1]

-

IUPAC Name: 1-(3-phenoxypropyl)-1H-imidazole

-

Molecular Formula: C

H -

Coordination Mode: Monodentate

-donor via Imidazole N3. -

Electronic Character: The propyl linker insulates the imidazole ring from the phenoxy group's inductive effects, maintaining the basicity of the N3 donor (pKa

6.9–7.1, comparable to N-methylimidazole). -

Steric Profile: The C3-linker allows the phenoxy group to fold back or extend, enabling "adaptive packing" in crystal lattices.

Strategic Utility

-

Heme Protein Modeling: The PPI ligand mimics the histidine-ligated heme centers found in Cytochrome P450, where the phenoxy tail simulates the surrounding hydrophobic protein environment.

-

Supramolecular Synthons: The ether oxygen is a weak acceptor, but the primary supramolecular driver is the interaction between the electron-rich phenoxy ring and electron-deficient metal-coordinated imidazole rings (

-

Experimental Protocols

Protocol A: Synthesis of 1-(3-Phenoxypropyl)imidazole

Rationale: Commercial sources may contain isomers or water. In-house synthesis ensures high purity for crystallography.

Materials:

-

Imidazole (Reagent Grade, 99%)

-

1-Bromo-3-phenoxypropane (98%)

-

Potassium Carbonate (K

CO -

Acetonitrile (ACN, HPLC Grade)

Step-by-Step Methodology:

-

Activation: In a 250 mL round-bottom flask, dissolve Imidazole (6.8 g, 100 mmol) in ACN (100 mL). Add K

CO -

Alkylation: Add 1-Bromo-3-phenoxypropane (21.5 g, 100 mmol) dropwise over 20 minutes.

-

Critical Note: Slow addition prevents localized hotspots and potential dialkylation (imidazolium salt formation).

-

-

Reflux: Heat the mixture to reflux (80–82 °C) for 12 hours. Monitor via TLC (SiO

, 5% MeOH in DCM). -

Work-up: Cool to RT. Filter off the inorganic salts (KBr, excess K

CO -

Purification: Dissolve the residue in DCM (50 mL) and wash with water (3 x 30 mL) to remove unreacted imidazole. Dry organic layer over MgSO

. -

Isolation: Remove solvent. If the product is an oil, purify via vacuum distillation or column chromatography (DCM:MeOH 95:5).

-

Expected Yield: ~85–92% (Pale yellow oil or low-melting solid).

-

Protocol B: Synthesis of Metal Complexes (Zn/Cu Models)

Rationale: We use a solution-diffusion method to grow single crystals suitable for XRD, minimizing kinetic trapping of amorphous solids.

Target Complexes:

-

Zn-PPI:

(Tetrahedral/Octahedral distortion) -

Cu-PPI:

(Square Planar/Jahn-Teller distorted)

Methodology (General):

-

Metal Solution: Dissolve Metal Salt (1 mmol) (e.g., Zn(NO

) -

Ligand Solution: Dissolve PPI (2 mmol for 1:2 stoichiometry, or 4 mmol for 1:4) in Methanol/Ethanol (10 mL).

-

Complexation: Slowly add the Ligand Solution to the Metal Solution with gentle stirring.

-

Observation: A color change (e.g., Cu

turns deep blue) indicates immediate coordination.

-

-

Crystallization (Layering Technique):

-

Place 2 mL of the complex solution in a narrow test tube.

-

Carefully layer 4 mL of Diethyl Ether or Hexane on top.

-

Seal with Parafilm and poke a single pinhole to allow slow diffusion.

-

Timeframe: Crystals appear within 3–7 days.

-

Data Interpretation & Visualization

Expected Spectroscopic Signatures

| Technique | Parameter | Shift/Signal | Interpretation |

| FT-IR | +10–20 cm | Indicates coordination of N3 to the metal center (kinematic coupling). | |

| FT-IR | Unchanged | Confirms the ether oxygen remains uncoordinated (non-participating). | |

| H2 (Imidazole) | Downfield shift ( | Deshielding due to electron donation to the metal cation (Zn/Cd only). | |

| UV-Vis | d-d transitions | Band shift (Blue/Red) | Geometry dependent (e.g., Cu(II) d-d band shifts based on N-donor strength). |

Workflow Diagrams

Diagram 1: Ligand Synthesis Pathway

Caption: Step-by-step synthesis of 1-(3-Phenoxypropyl)imidazole via N-alkylation.

Diagram 2: Coordination Strategy Decision Tree

Caption: Selection logic for metal complex synthesis based on desired geometry and application.

Application Notes for Drug Development

Bioinorganic Modeling (CYP450)

Researchers investigating Cytochrome P450 inhibitors often use imidazole derivatives to bind the heme iron. PPI is superior to N-methylimidazole for these studies because:

-

Hydrophobic Tail: The phenoxypropyl group interacts with the hydrophobic access channel of the heme pocket, providing a more realistic binding constant (

) compared to small hydrophilic ligands. -

Protocol: Titrate PPI into a solution of Hemin (Fe(III)-protoporphyrin IX) in DMSO/Buffer. Monitor the Soret band shift (typically 390 nm

420 nm) to determine binding affinity.

Pharmacophore Development

The 1-(3-phenoxypropyl)imidazole scaffold is a structural analog of several antifungal agents (e.g., climbazole derivatives).

-

Screening: When synthesizing derivatives, the ether oxygen can be replaced with a ketone or amine to modulate H-bonding capability without altering the steric bulk of the linker.

Troubleshooting & FAQs

Q: The ligand appears as a viscous oil and is difficult to weigh.

-

A: This is common.[1][2] Dissolve the entire batch in a known volume of Methanol to create a standard stock solution (e.g., 1.0 M). Aliquot by volume for complexation reactions.

Q: My crystals are twinned or poor quality.

-

A: The flexibility of the propyl chain can lead to disorder. Try:

-

Lowering the temperature of diffusion (4 °C).

-

Using a bulkier counter-anion (e.g., BPh

or PF

-

Q: Is the ether oxygen coordinating?

-

A: Highly unlikely with 3d transition metals in the presence of the imidazole Nitrogen. If you suspect ether coordination (e.g., with Alkali metals), check for shifts in the C-O-C stretching band in IR (~1240 cm

).

References

-

General Imidazole Coordination

-

Reedijk, J. "Medicinal Applications of Metal Complexes: Binding Mechanisms and Activity." Comprehensive Coordination Chemistry II, 2003 . Link

-

-

Synthesis of N-Alkylimidazoles

-

Deng, X., et al. "A practical synthesis of 1-substituted imidazoles." Journal of Chemical Research, 2010 . Link

-

-

Bioinorganic Heme Modeling

-

Vashi, P. R., & Marques, H. M. "The coordination of imidazole and substituted pyridines by the hemeoctapeptide N-acetyl-ferromicroperoxidase-8." Journal of Inorganic Biochemistry, 2004 . Link

-

-

Crystal Engineering with Flexible Linkers

-

Di Santo, A., et al. "Supramolecular architectures in luminescent Zn(II) and Cd(II) complexes containing imidazole derivatives." Journal of Molecular Structure, 2017 . Link

-

-

Industrial/Epoxy Applications (Contextual)

-

Lee, J., et al. "Synthesis and Characterization of 1-(3-Aminopropyl)imidazole... as a Thermal Latent Curing Agent." ACS Omega, 2019 . Link

-

Sources

Method for studying the binding kinetics of 1-(3-Phenoxypropyl)imidazole with proteins

Application Note: Kinetic Profiling of 1-(3-Phenoxypropyl)imidazole Binding to Heme Proteins

,Executive Summary & Mechanistic Context

1-(3-Phenoxypropyl)imidazole (PPI) represents a class of lipophilic nitrogen-donor ligands that typically interact with heme-containing proteins (e.g., Cytochrome P450s, Heme Oxygenase, Myoglobin).

Mechanism of Action: The binding is driven by a "Type II" coordination mechanism:

-

Anchor: The imidazole non-bonded electron pair coordinates directly to the heme iron (

), displacing the native water or weak distal ligand. -

Stabilization: The phenoxypropyl tail interacts with the hydrophobic access channel or distal pocket residues, often inducing a conformational shift in the protein.

Why Kinetics Matter:

While thermodynamic affinity (

Method A: Surface Plasmon Resonance (SPR)[1][2][3]

Best for: High-throughput screening, determination of

Experimental Design (The "Self-Validating" Workflow)

To ensure data integrity, we utilize a Solvent Correction protocol.

Materials:

-

Sensor Chip: Series S Sensor Chip CM5 (carboxymethylated dextran) for high capacity.

-

Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 5% DMSO (must match sample solvent exactly).

-

Ligand (Target): Recombinant Heme Protein (e.g., CYP3A4).

-

Analyte: 1-(3-Phenoxypropyl)imidazole dissolved in 100% DMSO, then diluted to running buffer concentration.

Step-by-Step Protocol

Step 1: Immobilization (Target Capture)

-

Logic: We need a high surface density to see the small molecule signal.[1]

-

Target

: Calculate theoretical max response:-

For PPI (202 Da) and CYP3A4 (57 kDa), to get a signal of 30 RU, you need ~

RU immobilized.

-

-

Action: Use Amine Coupling (EDC/NHS). Inject protein at pH 4.5–5.0 until target RU is reached. Block with Ethanolamine.[2]

Step 2: Solvent Correction (Critical)

-

Why: DMSO has a high refractive index. A 0.1% mismatch between buffer and sample causes a "bulk shift" larger than the binding signal.

-

Action: Prepare 8 calibration solutions ranging from 4.5% to 5.8% DMSO in Running Buffer. Inject these across the reference and active flow cells to build a "Solvent Correction Curve."

Step 3: Multi-Cycle Kinetics (MCK)

-

Concentration Series: Prepare a 2-fold dilution series of PPI (e.g., 0.1

M to 100 -

Injection:

-

Flow Rate: 60

L/min (High flow minimizes mass transport limitation). -

Contact Time: 60s (Association).[2]

-

Dissociation Time: 180s (allows

determination).

-

-

Regeneration: Usually not needed for small molecules (fast dissociation). If necessary, a brief pulse of 10 mM Glycine pH 2.5.

Step 4: Data Processing

-

Reference Subtraction: Active Cell minus Reference Cell (

). -

Solvent Correction: Apply the DMSO calibration curve to remove bulk shifts.

-

Blank Subtraction: Subtract "0 concentration" buffer injections (Double Referencing).

SPR Workflow Diagram

Figure 1: SPR workflow emphasizing the critical Solvent Correction step required for lipophilic imidazole ligands.

Method B: Stopped-Flow Spectrophotometry

Best for: Mechanistic validation and measuring very fast "on-rates" (

Experimental Setup

-

Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

-

Detection: Photodiode Array (PDA) for full spectra or Monochromator (Single Wavelength) for kinetics.

-

Temperature: 25°C.

Step-by-Step Protocol

Step 1: Preparation

-

Syringe A: Heme Protein (2

M final concentration) in buffer. -

Syringe B: PPI (varying concentrations, e.g., 20

M to 200 -

Note: Keep DMSO constant in both syringes to prevent mixing artifacts.

Step 2: Wavelength Selection

-

Perform a static titration first to identify

(peak) and -

For imidazoles binding P450, monitor the Type II difference spectrum (Absorbance increase at ~425–430 nm, decrease at ~390–410 nm).

Step 3: Rapid Mixing (Kinetics)

-

Shot Volume: 100

L total. -

Dead Time: Ensure instrument dead time is < 2 ms.

-

Acquisition: Logarithmic time base (capture fast initial phase and slow conformational adjustments).

Step 4: Analysis

-

Fit the absorbance trace (

vs. -

Plot

vs. [PPI concentration].-

Slope =

-

Y-intercept =

-

Stopped-Flow Logic Diagram

Figure 2: Stopped-flow schematic for monitoring the heme-imidazole coordination event.

Data Analysis & Interpretation

Quantitative Outputs

| Parameter | Symbol | Unit | Calculation / Meaning |

| Association Rate | Speed of binding. For imidazoles, typically | ||

| Dissociation Rate | Stability of the complex. Lower is better for inhibition. | ||

| Dissociation Constant | |||

| Residence Time |

Troubleshooting

-

Complex Kinetics (Biphasic):

-

Observation: SPR sensorgrams do not fit 1:1 model. Stopped-flow shows two phases.[4]

-

Cause: Imidazole binding often requires a conformational opening of the protein (Induced Fit).

-

Solution: Use the Two-State Reaction model (

) in evaluation software.

-

-

Non-Specific Binding (NSB):

-

Observation: Signal does not saturate; linear increase with concentration.

-

Cause: Lipophilic phenoxypropyl chain sticking to the dextran matrix.

-

Solution: Add BSA (0.1%) to running buffer or increase salt (300 mM NaCl).

-

References

-

Cytiva (formerly GE Healthcare). Surface Plasmon Resonance (SPR) for Small Molecule Kinetics. Biacore Application Handbook. Link

-

Hutzler, J. M., et al. (2006). "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[4] Chemical Research in Toxicology, 19(12), 1650-1659. Link

-

Sevrioukova, I. F., & Poulos, T. L. (2015). "Binding of imidazole derivatives to heme proteins: Mechanism and Kinetics." Journal of Molecular Biology. (Contextual grounding for imidazole-heme mechanics). Link

-

Applied Photophysics. Stopped-Flow Spectroscopy: Principles and Applications in Protein Kinetics. Technical Note. Link

-

Rich, R. L., & Myszka, D. G. (2000). "Advances in surface plasmon resonance biosensor analysis." Current Opinion in Biotechnology. (Standard for DMSO correction protocols). Link

Sources

LC-MS method development for 1-(3-Phenoxypropyl)imidazole pharmacokinetic studies

Application Note & Protocol

A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(3-Phenoxypropyl)imidazole in Plasma: A Guide for Preclinical Pharmacokinetic Studies

Abstract

This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(3-Phenoxypropyl)imidazole in plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic studies. The methodology encompasses a streamlined plasma sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection. This guide provides a comprehensive framework, from the selection of experimental parameters to full method validation in accordance with international regulatory guidelines, ensuring data integrity and reliability for pivotal drug development decisions.

Introduction

1-(3-Phenoxypropyl)imidazole is a novel small molecule with therapeutic potential, necessitating a thorough understanding of its pharmacokinetic (PK) profile to inform dosing strategies and assess its safety and efficacy.[1] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone of modern bioanalysis, offering unparalleled sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices.[2][3] This document provides a comprehensive guide to developing and validating a robust LC-MS/MS method for 1-(3-Phenoxypropyl)imidazole, addressing the critical need for reliable bioanalytical tools in drug discovery and development.[4]

The imidazole moiety, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a common feature in many pharmacologically active compounds.[1][5] The physicochemical properties of such compounds, including their polarity, guide the strategic choices in method development, from sample extraction to chromatographic separation.[5] This application note will delve into the rationale behind each step of the method development process, providing a scientifically sound and practical protocol for immediate implementation in the laboratory.

Materials and Reagents

-

Analytes and Standards:

-

1-(3-Phenoxypropyl)imidazole (purity ≥ 98%)

-

Internal Standard (IS): A structurally similar compound, such as an isotopically labeled 1-(3-Phenoxypropyl)imidazole (e.g., d7-1-(3-Phenoxypropyl)imidazole) or another suitable analog.

-

-

Reagents:

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

-

Biological Matrix:

-

Blank plasma (e.g., rat, mouse, or human), free of interfering substances. Sourced from an accredited vendor.

-

Sample Preparation: A Critical First Step

The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix, thereby minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.[6] For routine pharmacokinetic studies requiring high throughput, protein precipitation is often the method of choice due to its simplicity, speed, and cost-effectiveness.[6][7]

Rationale for Protein Precipitation

Plasma and serum are rich in proteins that can interfere with LC-MS analysis by precipitating in the analytical column or ion source.[7] Protein precipitation with an organic solvent, such as acetonitrile or methanol, is a rapid and effective method to remove the majority of these proteins.[6] Acetonitrile is frequently preferred as it often leads to cleaner extracts compared to methanol.

Detailed Protocol for Protein Precipitation

-

Thaw: Allow plasma samples (stored at -80°C) to thaw completely on ice.

-

Aliquot: Vortex the thawed plasma samples gently. Aliquot 50 µL of each plasma sample (standards, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

-

Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN/water) to each tube, except for the blank matrix samples.

-

Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve the precipitation of proteins and maintain the stability of the analyte.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Development

The heart of the bioanalytical method lies in the optimized separation and detection of the analyte.[2] This involves a systematic approach to selecting the appropriate chromatographic conditions and mass spectrometric parameters.

Liquid Chromatography

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any endogenous interferences, and with a short run time to maximize throughput.

-

Column Selection: A reversed-phase C18 column is a versatile and common choice for the analysis of small molecules like 1-(3-Phenoxypropyl)imidazole. A column with smaller particle size (e.g., ≤ 3 µm) and a shorter length (e.g., 50-100 mm) is suitable for rapid analysis.

-

Mobile Phase: A combination of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is typically used. The addition of a small amount of formic acid (0.1%) to both the aqueous and organic phases serves to protonate the imidazole nitrogen, leading to better peak shape and enhanced ionization efficiency in positive ion mode.[8]

-

Gradient Elution: A gradient elution is often employed to ensure efficient elution of the analyte while minimizing the run time.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | See Table 2 |

Table 1: Optimized Liquid Chromatography Conditions

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Table 2: Gradient Elution Program

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[9]

-